

# An In-depth Technical Guide to Methyl 3-Cyano-5-fluorobenzoate

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## Compound of Interest

Compound Name: Methyl 3-Cyano-5-fluorobenzoate

Cat. No.: B155767

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## Introduction

**Methyl 3-cyano-5-fluorobenzoate** is a multifunctional aromatic building block of significant interest in medicinal chemistry and materials science.<sup>[1]</sup> Its unique structure, featuring an electron-withdrawing cyano group, a fluorine atom, and a methyl ester, provides a versatile scaffold for the synthesis of complex molecules.<sup>[1]</sup> The presence of fluorine is particularly noteworthy, as it can be strategically employed to enhance the metabolic stability, lipophilicity, and biological activity of target compounds.<sup>[1]</sup> This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental considerations for this valuable synthetic intermediate.

## Core Chemical and Physical Properties

The fundamental properties of **Methyl 3-Cyano-5-fluorobenzoate** are summarized below. These data are essential for planning synthetic routes, purification procedures, and analytical characterization.

Property	Value	Reference(s)
CAS Number	886732-29-2	[1][2][3]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> FNO <sub>2</sub>	[1][2]
Molecular Weight	179.15 g/mol	[1][2]
Appearance	Solid	[4]
Purity	≥96%	[5][6]
Storage Temperature	2-8°C, in a dry area	[3][4]
SMILES Code	<chem>O=C(OC)C1=CC(F)=CC(C#N)=C1</chem>	[5]
InChI Key	YZDWAFGKJVAXAM-UHFFFAOYSA-N	[1]
Topological Polar Surface Area (TPSA)	50.09	[5]
logP	1.48398	[5]

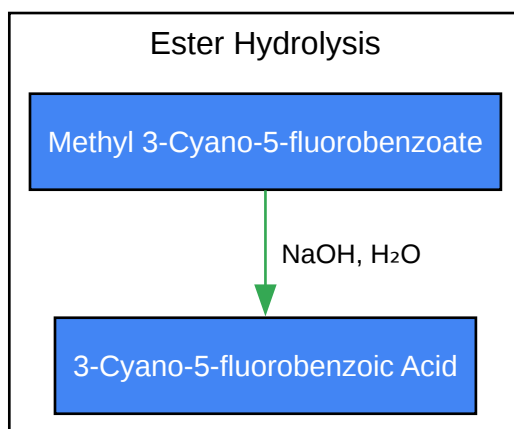
## Chemical Reactivity and Derivatization

The three primary functional groups of **Methyl 3-Cyano-5-fluorobenzoate**—the methyl ester, the cyano group, and the aromatic fluorine—offer distinct and versatile handles for chemical modification.

### Reactions of the Methyl Ester Group

The methyl ester is readily transformed into other functional groups, most commonly a carboxylic acid through hydrolysis.

- Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid, 3-cyano-5-fluorobenzoic acid, under either acidic or basic conditions.[1] Base-catalyzed hydrolysis with a reagent like sodium hydroxide is a common method.[1]



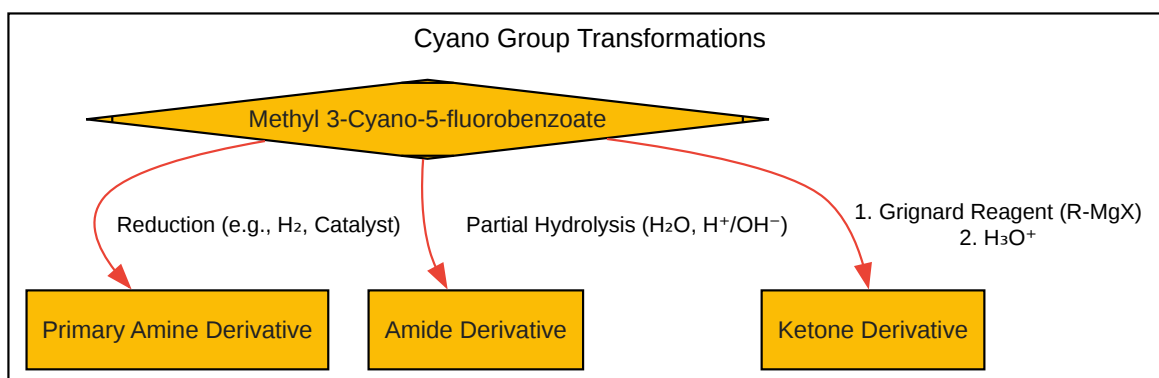
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**Fig. 1:** Hydrolysis of the methyl ester group.

## Transformations of the Cyano Functional Group

The cyano (nitrile) group is a valuable precursor to amines, amides, and carboxylic acids.<sup>[1]</sup>

- Reduction: The cyano group can be reduced to a primary amine ( $-\text{CH}_2\text{NH}_2$ ).<sup>[1]</sup>
- Hydrolysis: Depending on the reaction conditions, the nitrile can be hydrolyzed to either a carboxylic acid or an amide.<sup>[1]</sup>
- Reaction with Organometallics: Grignard reagents can add to the electrophilic carbon of the nitrile, which after acidic workup, yields a ketone.<sup>[1]</sup>

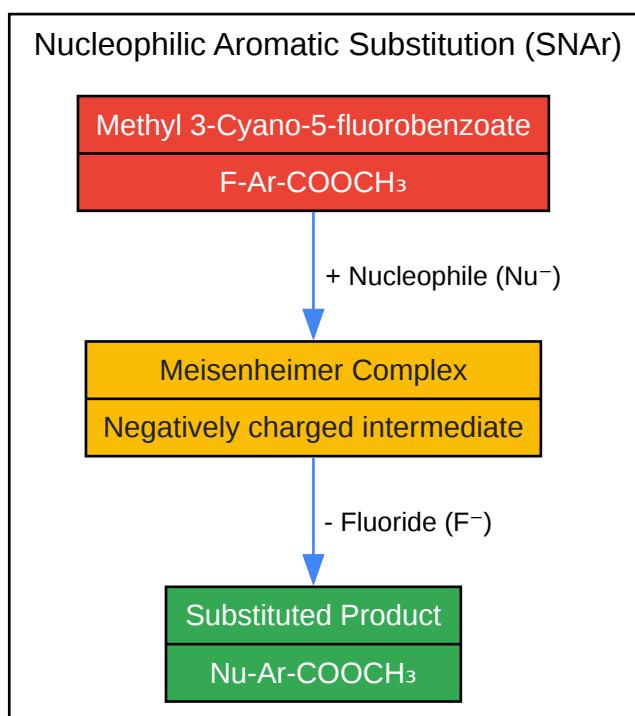


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**Fig. 2:** Key reactions of the cyano group.

## Reactions of the Aromatic Fluorine Moiety

The fluorine atom is a key site for modification, primarily through nucleophilic aromatic substitution (S<sub>N</sub>Ar).[1] The electron-withdrawing nature of the cyano and ester groups activates the aromatic ring, making the fluorine a good leaving group for displacement by various nucleophiles.[1]



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**Fig. 3:** General mechanism for S<sub>N</sub>Ar at the fluorine position.

## Applications in Research and Drug Development

**Methyl 3-cyano-5-fluorobenzoate** is a crucial intermediate in the synthesis of pharmacologically active compounds.

- **Antineoplastic Agents:** The compound's scaffold is utilized in patented research for creating heterocyclic compounds with potential as anticancer agents.[1]

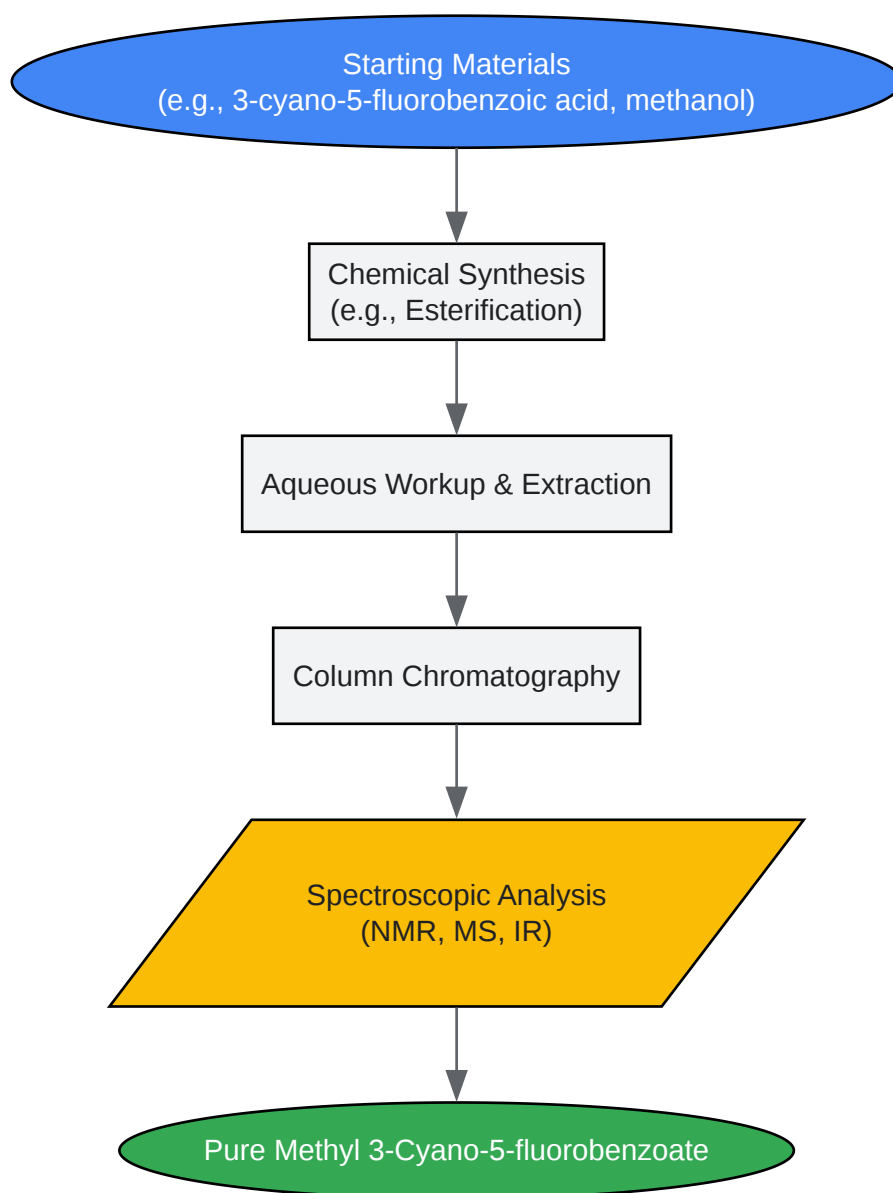
- mGlu5R Modulators: Its derivative, 3-Cyano-5-fluorobenzoic Acid, is an intermediate used to prepare arylbenzamides that act as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5R).[3][7] This highlights its utility in neuroscience drug discovery.
- Enzyme Inhibition and Receptor Binding Studies: The structural motifs present in this molecule make it a valuable starting point for developing chemical probes to investigate interactions with various biological targets.[1]

## Representative Experimental Protocols

While specific, detailed protocols for every reaction are proprietary or context-dependent, the following sections outline the general methodologies for the synthesis and characterization of **Methyl 3-Cyano-5-fluorobenzoate** and its derivatives.

## General Synthesis and Characterization Workflow

The typical workflow for preparing and verifying a compound like **Methyl 3-Cyano-5-fluorobenzoate** involves synthesis, purification, and structural confirmation.



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**Fig. 4:** General experimental workflow.

## Synthesis: Esterification

A representative method for synthesizing **Methyl 3-Cyano-5-fluorobenzoate** is the esterification of 4-cyano-3-fluorobenzoic acid.[8]

- Reaction Setup: 4-cyano-3-fluorobenzoic acid and N,N-dimethylformamide (DMF) are added to a reaction flask and cooled to 0°C.[8]

- **Base Addition:** A solution of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in DMF is added slowly while maintaining the low temperature. The mixture is stirred for approximately 30 minutes.<sup>[8]</sup>
- **Esterification:** Methyl iodide is added dropwise at 0°C.<sup>[8]</sup>
- **Reaction Monitoring:** The reaction is allowed to warm to room temperature and monitored by thin-layer chromatography (TLC) until completion.<sup>[8]</sup>
- **Workup:** Upon completion, ethyl acetate is added, and the organic layer is washed multiple times with water.<sup>[8]</sup> The solvent is then removed under reduced pressure to yield the crude product, which is subsequently purified.

## Characterization: Spectroscopic Methods

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic techniques is employed.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - <sup>1</sup>H NMR: Would show characteristic peaks for the aromatic protons and a singlet for the methyl ester protons (~3.9 ppm).<sup>[9]</sup> The coupling patterns of the aromatic protons would be indicative of the 1,3,5-substitution pattern.
  - <sup>13</sup>C NMR: Would display distinct signals for the carbons of the cyano group, the ester carbonyl, the methyl group, and the aromatic ring. The carbon attached to the fluorine would show a characteristic large coupling constant (J<sub>C-F</sub>).<sup>[9]</sup>
- **Mass Spectrometry (MS):** Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak ([M]<sup>+</sup> or protonated species like [M+H]<sup>+</sup>) should correspond to the calculated molecular weight of 179.15 g/mol.<sup>[1]</sup>
- **Infrared (IR) Spectroscopy:** IR spectroscopy would confirm the presence of the key functional groups: a sharp peak for the nitrile (C≡N) stretch (around 2230 cm<sup>-1</sup>), a strong absorption for the ester carbonyl (C=O) stretch (around 1720 cm<sup>-1</sup>), and bands corresponding to the C-F and aromatic C-H bonds.

## Safety and Handling

According to available safety data, **Methyl 3-Cyano-5-fluorobenzoate** is classified as harmful and an irritant.[6]

- Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][10]
- Precautions: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][10] Avoid breathing dust and fumes.[6]
- Storage: Store in a well-closed container in a dry place.[4][11] Avoid moisture.[10]

This technical guide provides a foundational understanding of **Methyl 3-Cyano-5-fluorobenzoate** for its application in advanced chemical synthesis. For specific applications, further investigation of reaction conditions and safety protocols is strongly recommended.

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